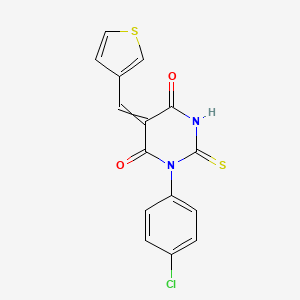
1-(4-chlorophenyl)-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound "1-(4-chlorophenyl)-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" belongs to a class of compounds with a thieno[2,3-d]pyrimidinedione core, which is significant in pharmaceutical and chemical research due to its potential bioactive properties. These compounds are known for their diverse pharmacological activities and are a focus of synthesis and structural analysis in medicinal chemistry.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidinedione derivatives often involves a multi-step process starting from mercaptouracil derivatives. A notable method includes thio-alkylation followed by cyclisation and dehydration steps. This approach allows for the scalable production of the thieno[2,3-d]pyrimidinedione unit, which can be further functionalized to obtain highly substituted analogues (O'Rourke et al., 2018).
Molecular Structure Analysis
X-ray diffraction analysis has been used to characterize the structure of thieno[2,3-d]pyrimidinedione derivatives. These studies reveal that the compounds typically assume a planar conformation, which is crucial for understanding their chemical reactivity and interaction with biological targets (Yang et al., 2014).
Chemical Reactions and Properties
The thieno[2,3-d]pyrimidinedione core can undergo various chemical reactions, including bromination and Suzuki-Miyaura coupling, enabling the synthesis of a novel library of compounds. The reactivity of this core is pivotal in designing derivatives with potential as lactate uptake inhibitors, highlighting its versatile chemical properties (O'Rourke et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are critical for the application and handling of thieno[2,3-d]pyrimidinedione derivatives. These properties are often determined experimentally and contribute to the compounds' suitability for further chemical modifications and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for the development of thieno[2,3-d]pyrimidinedione derivatives as bioactive compounds. Studies have explored their potential as inhibitors of monocarboxylate transporters, demonstrating the importance of understanding these chemical properties in the context of therapeutic applications (O'Rourke et al., 2018).
Applications De Recherche Scientifique
One-Pot Synthesis and Pharmaceutical Relevance
- One-Pot Synthesis Techniques: Efficient synthesis methods have been developed for constructing thienopyrimidine derivatives, including the targeted compound. For example, Zhang et al. (2014) described a one-pot synthesis method that efficiently yields thiophene derivatives, which can be further modified into pharmaceutically relevant thieno[3,2-d]pyrimidines, demonstrating the compound's foundational role in developing potential pharmaceuticals One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioformate.
Functionalization and Biological Activity
- Functionalization of Thienopyrimidine Core: The thieno[2,3-d]pyrimidinedione core, closely related to the chemical structure , shows significant promise in pharmaceutical applications. O'Rourke et al. (2018) explored the functionalization of this core to produce highly substituted scaffolds with potential bioavailability, demonstrating the versatility and pharmaceutical potential of thienopyrimidine derivatives Exploring the functionalisation of the thieno[2,3- d ]pyrimidinedione core: Late stage access to highly substituted 5-carboxamide-6-aryl scaffolds.
Antimicrobial and Anti-inflammatory Activities
- Biological Activities: Thienopyrimidine derivatives, including those similar to the compound , have shown a range of biological activities. Hussein (2007) synthesized thienopyrimidine derivatives that exhibited high biological activity towards bacteria and fungi, highlighting their potential as antimicrobial agents A Facile and Efficient Synthesis of Polynuclear Heterocycles: Azolothienopyrimidines and Thienothiazolopyrimidines with Antimicrobial Activity. Furthermore, Patil et al. (2015) evaluated pyrimidine derivatives for anti-inflammatory activity, demonstrating the compound's relevance in developing new anti-inflammatory drugs Synthesis and Evaluation of Anti-inflammatory Activity of some Pyrimidine Derivatives.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S2/c16-10-1-3-11(4-2-10)18-14(20)12(13(19)17-15(18)21)7-9-5-6-22-8-9/h1-8H,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLUQWKSJUGSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)
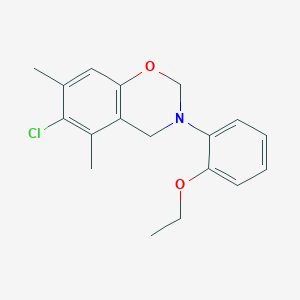
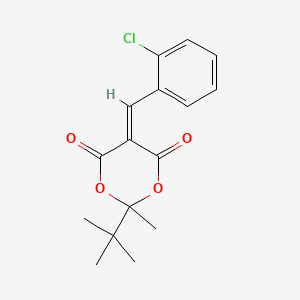
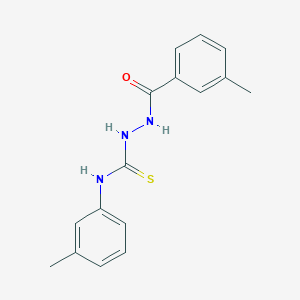
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

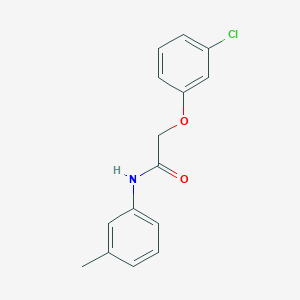
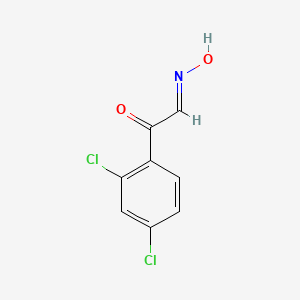
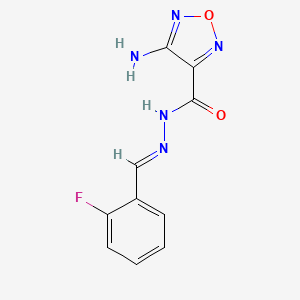
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)